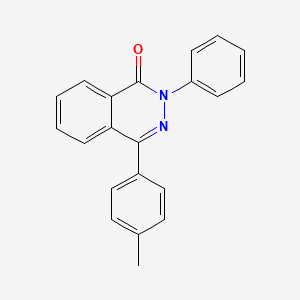

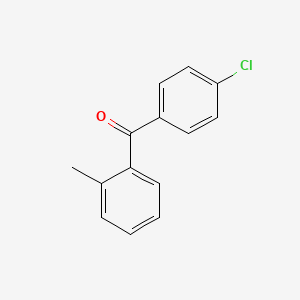

4-氯-2'-甲基苯甲酮

描述

4-Chloro-2’-methylbenzophenone is a chemical compound with the molecular formula C14H11ClO . It is a derivative of benzophenone, which is a type of aromatic ketone .

Synthesis Analysis

The synthesis of 4-Chloro-2’-methylbenzophenone can be achieved through a Friedel-Crafts acylation reaction . This involves the reaction of toluene with 4-chlorobenzoic acid in the presence of an AlCl3 catalyst . The product of the reaction is then characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .Molecular Structure Analysis

The molecular structure of 4-Chloro-2’-methylbenzophenone can be represented by the IUPAC Standard InChI: InChI=1S/C14H11ClO/c1-10-8-9-12(14(16)11-4-6-13(15)7-5-11)17-10/h4-9H,1H3 .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2’-methylbenzophenone are primarily electrophilic aromatic substitutions . These reactions involve the attack of an electrophile at a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by the loss of a proton .科学研究应用

水中的光转化

Vialaton 等人 (1998 年) 的一项研究考察了 4-氯-2-甲基苯酚在各种类型的水中的光转化,包括蒸馏水和含有腐殖质的天然水。研究强调,在某些辐照条件下,4-氯-2-甲基苯酚的脱氯效率很高,导致形成几种光产物,包括甲基苯醌。腐殖质的存在显着提高了波长大于 300 nm 的光降解速率。本研究与理解 4-氯-2'-甲基苯甲酮等化合物的环境行为和在各种光照条件下的降解有关 (Vialaton, Richard, Baglio, & Payá-pérez, 1998)。

对映选择性电极

Schwientek、Pleus 和 Hamann (1999 年) 的研究探索了聚(吡咯)作为不对称诱导剂用于还原手性有机分子,包括 4-甲基苯甲酮。该研究实现了相应醇高达 17% 的光学纯度,表明在立体化学分析和合成中具有潜在应用 (Schwientek, Pleus, & Hamann, 1999)。

食品分析

Van Hoeck 等人 (2010 年) 开发了一种测定早餐麦片中苯甲酮和 4-甲基苯甲酮的方法。该研究利用超声波萃取和气相色谱-质谱 (GC-MS),突出了这些化合物在食品安全和监管中的重要性 (Van Hoeck 等人,2010 年)。

晶体结构分析

Kutzke、Al-Mansour 和 Klapper (1996 年) 的一项研究检查了 4-甲基苯甲酮的晶体结构,揭示了其稳定和亚稳态晶相。这项研究提供了对这类化合物的物理性质的见解,这对于药物和材料科学应用至关重要 (Kutzke, Al-Mansour, & Klapper, 1996)。

海洋芽孢杆菌的生物转化

Arora 和 Jain (2012 年) 发现一种海洋芽孢杆菌菌株可以将 4-氯-2-硝基苯酚生物转化为 5-氯-2-甲基苯并恶唑。这一发现对于生物修复和环境清理策略具有重要意义,证明了利用细菌降解有害物质的潜力 (Arora & Jain, 2012)。

用于改善反应的微流体光反应器

Mateos 等人 (2018 年) 的研究重点是使用微流体光反应器来提高 2-甲基苯甲酮的光驱动反应的产率和速率。这种创新方法可以提高各种科学和工业应用中光化学过程的效率 (Mateos 等人,2018 年)。

脱色和解毒

Arora (2012 年) 探索了土壤细菌枯草芽孢杆菌对 4-氯-2-硝基苯酚的脱色和解毒作用。研究表明细菌能够以降解高浓度的 4-氯-2-硝基苯酚,为环境生物修复提供了潜在的应用 (Arora, 2012)。

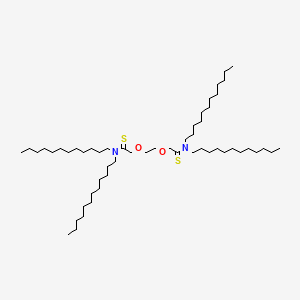

工业应用中的缓蚀

Boutouil 等人 (2020 年) 研究了某些苯甲酮衍生物作为硫酸溶液中低碳钢的缓蚀剂。该研究展示了此类化合物在保护金属表面的潜在工业应用 (Boutouil 等人,2020 年)。

环境污染物的光催化降解

Tolosana-Moranchel 等人 (2018 年) 对酚类化合物的光催化降解进行了研究,包括与 4-氯-2'-甲基苯甲酮类似的化合物,使用市售的 TiO2 催化剂。这项研究对于了解如何从环境中去除有害有机污染物至关重要 (Tolosana-Moranchel 等人,2018 年)。

聚合物的稳定性

Hodgeman (1979 年) 研究了用共聚的 2-羟基-4'-乙烯基苯甲酮稳定的聚苯乙烯,证明了苯甲酮衍生物在提高聚合物在紫外线照射下的耐久性方面的效用 (Hodgeman, 1979)。

药物合成

Hamed (2004 年) 探索了艾非韦伦类似物的合成,利用了一种与 4-氯-2'-甲基苯甲酮在结构上相关的化合物。这项研究为新药的开发做出了贡献,特别是非核苷 HIV-1 逆转录酶抑制剂 (Hamed, 2004)。

作用机制

Target of Action

Benzophenones, in general, are known to interact with various biological targets, including proteins and enzymes .

Mode of Action

It is synthesized via friedel-crafts acylation . The compound’s interaction with its targets could involve various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Benzophenones are known to influence various biochemical pathways, including those involved in oxidative stress and inflammation .

Result of Action

Benzophenones are known to have various biological effects, including anti-inflammatory, antioxidant, and potential anticancer activities .

Action Environment

The action, efficacy, and stability of 4-Chloro-2’-methylbenzophenone can be influenced by various environmental factors. For instance, the compound’s photochemical properties can be affected by exposure to UV light . Additionally, the compound’s reactivity and stability can be influenced by the presence of different solvents .

安全和危害

未来方向

属性

IUPAC Name |

(4-chlorophenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQFWKJOKONNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403700 | |

| Record name | 4-CHLORO-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41064-50-0 | |

| Record name | 4-CHLORO-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)(2-methylphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608332.png)

![1-[4-(3-Methoxyphenyl)phenyl]ethanone](/img/structure/B1608334.png)

![5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608335.png)